2-amino-2-(3-iodophenyl)acetic Acid
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Overview
Description
2-amino-2-(3-iodophenyl)acetic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of phenylacetic acid, where an amino group and an iodine atom are substituted at the alpha and meta positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-iodophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-iodobenzyl cyanide.
Amination: The 3-iodophenylacetic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-iodophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted phenylacetic acids can be formed.
Oxidation Products: Oxidation can yield products like nitro derivatives or quinones.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-amino-2-(3-iodophenyl)acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amino acids.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(4-iodophenyl)acetic acid: Similar structure but with the iodine atom at the para position.
2-iodophenylacetic acid: Lacks the amino group, making it less versatile in certain reactions.
Indole derivatives: Share the aromatic ring structure and can undergo similar types of reactions.
Uniqueness
2-amino-2-(3-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C8H8INO2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-amino-2-(3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |
InChI Key |
ZMENGXGFTBSCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C(=O)O)N |
Origin of Product |
United States |
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